![molecular formula C15H12Br2N2O3 B3836996 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide](/img/structure/B3836996.png)
3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide
Übersicht
Beschreibung
3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide, also known as DBMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBMB is a hydrazide derivative that possesses a unique molecular structure, making it an interesting compound for further investigation.
Wissenschaftliche Forschungsanwendungen
3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. One of the significant applications of 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide is its use as a ligand in coordination chemistry. 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide can form stable complexes with various transition metal ions, making it a suitable ligand for the synthesis of new metal complexes with potential applications in catalysis and material science.
Wirkmechanismus
The precise mechanism of action of 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide is not yet fully understood. However, it is believed that 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide exerts its effects by interacting with various biological molecules such as proteins and enzymes. 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has also been shown to inhibit the activity of certain enzymes, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been shown to possess various biochemical and physiological effects in vitro and in vivo. For instance, 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been reported to exhibit antibacterial and antifungal activities against various pathogens. Additionally, 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been shown to possess antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide possesses several advantages for use in lab experiments. For instance, it is relatively easy to synthesize and purify, making it a suitable compound for use in various research studies. Additionally, 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide exhibits stable chemical properties, making it a suitable compound for use in various chemical reactions. However, 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide also possesses some limitations, such as its low solubility in water, which may limit its potential applications in certain fields.
Zukünftige Richtungen
There are several future directions for research on 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide. One potential direction is the synthesis of new metal complexes using 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide as a ligand. These metal complexes may exhibit unique catalytic properties and may find applications in various fields such as material science and catalysis. Another potential direction is the investigation of the potential therapeutic effects of 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide in various disease models. For instance, 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide may possess potential anticancer properties, which may be further investigated in various cancer models. Additionally, the development of new synthetic routes for 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide may also be a potential future direction, which may lead to the synthesis of new derivatives with unique properties.
Conclusion
In conclusion, 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide is a unique chemical compound that possesses potential applications in various fields such as medicinal chemistry, biochemistry, and material science. 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide can be synthesized through a simple reaction between 3,5-dibromo-2-hydroxybenzohydrazide and 4-methoxybenzaldehyde in the presence of a suitable catalyst. 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide exhibits various biochemical and physiological effects, such as antibacterial, antifungal, antioxidant, and anti-inflammatory activities. 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide also possesses advantages and limitations for use in lab experiments. There are several future directions for research on 3,5-dibromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide, which may lead to the development of new materials and potential therapeutic agents.
Eigenschaften
IUPAC Name |
3,5-dibromo-2-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O3/c1-22-11-4-2-9(3-5-11)8-18-19-15(21)12-6-10(16)7-13(17)14(12)20/h2-8,20H,1H3,(H,19,21)/b18-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSUXCVZILWLFG-QGMBQPNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-2-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.